molecular formula C7H7N3 B085475 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1004-65-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B085475
CAS No.: 1004-65-5
M. Wt: 133.15 g/mol
InChI Key: XKXVBWLYSGMTCK-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine can be synthesized through various synthetic routes. One common method involves the oxidative [4 + 1] annulation of methyl-azaheteroarenes in the presence of iodine and dimethyl sulfoxide . This protocol enables the synthesis of triazolopyridine-quinoline linked diheterocycles via direct

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-8-9-7-4-2-3-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXVBWLYSGMTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290398
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-65-5
Record name 1004-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68458
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y5P98VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-methyl-[1,2,4]triazolo[4,3-a]pyridine interact with p38 MAP kinase, and what are the potential downstream implications of this interaction?

A1: The research highlights that this compound acts as a potent inhibitor of p38 MAP kinase. [] It achieves this by mimicking the hydrogen-bond acceptor function of the benzimidazolone nucleus found in known p38 inhibitors. Unexpectedly, the triazole group in this compound acts as a dual hydrogen bond acceptor within the p38α active site. [] This dual interaction induces a shift in the crossover connection of the p38α structure. []

Q2: The study mentions calculated descriptors for hydrophobic and pi-pi interaction capacities. How did these descriptors contribute to understanding the potency of this compound as a p38 MAP kinase inhibitor?

A2: The researchers utilized computational chemistry approaches to calculate various molecular descriptors, including those related to hydrophobic interactions and pi-pi stacking capabilities. [] These calculations provided insights into how strongly this compound could interact with the p38 MAP kinase active site through these non-covalent interactions. The study found a strong correlation between these calculated descriptors, particularly those describing hydrophobic and pi-pi interactions, and the experimentally determined potency of the compound. [] This suggests that optimizing these specific interactions could be a valuable strategy for designing even more potent p38 MAP kinase inhibitors based on the this compound scaffold.

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